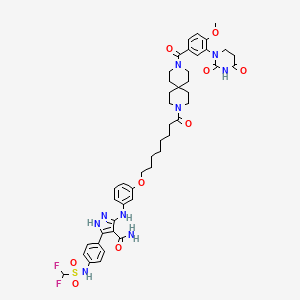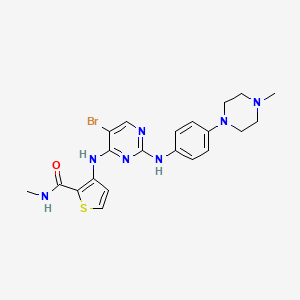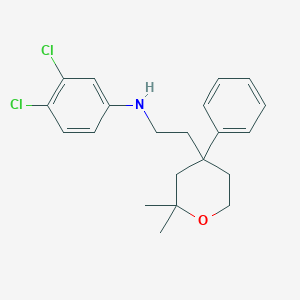![molecular formula C22H18N4O3 B12378820 ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P2Y1/P2Y12 antagonist-1 is a compound that inhibits the activity of P2Y1 and P2Y12 receptors, which are part of the P2Y receptor family. These receptors are G protein-coupled receptors activated by nucleotides such as adenosine diphosphate (ADP). P2Y1 and P2Y12 receptors play crucial roles in platelet aggregation and thrombus formation, making them significant targets for antiplatelet therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P2Y1/P2Y12 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of P2Y1/P2Y12 antagonist-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: P2Y1/P2Y12 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an antagonist .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of P2Y1/P2Y12 antagonist-1 with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
P2Y1/P2Y12 antagonist-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of P2Y receptor signaling and regulation . In biology, it helps elucidate the roles of P2Y1 and P2Y12 receptors in various physiological and pathological processes . In medicine, P2Y1/P2Y12 antagonist-1 is investigated for its potential as an antiplatelet agent to prevent thrombotic events such as myocardial infarction and stroke . In industry, it is used in the development of new therapeutic agents targeting P2Y receptors .
Mechanism of Action
P2Y1/P2Y12 antagonist-1 exerts its effects by binding to the P2Y1 and P2Y12 receptors, thereby inhibiting their activation by ADP. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The molecular targets of P2Y1/P2Y12 antagonist-1 include the G protein-coupled receptors P2Y1 and P2Y12, which are involved in the regulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations .
Comparison with Similar Compounds
P2Y1/P2Y12 antagonist-1 is unique in its ability to inhibit both P2Y1 and P2Y12 receptors, whereas other compounds may selectively target only one of these receptors. Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are P2Y12 receptor antagonists used clinically as antiplatelet agents . P2Y1/P2Y12 antagonist-1 offers the advantage of dual inhibition, potentially providing more comprehensive antiplatelet effects .
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-28-22(27)20-15(2)25-21(19-6-4-5-18(11-19)13-24)26(20)29-14-17-9-7-16(12-23)8-10-17/h4-11H,3,14H2,1-2H3 |
InChI Key |
AQVZLXOFKCFLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1OCC2=CC=C(C=C2)C#N)C3=CC=CC(=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


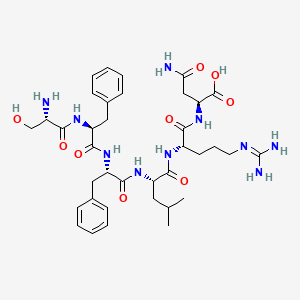

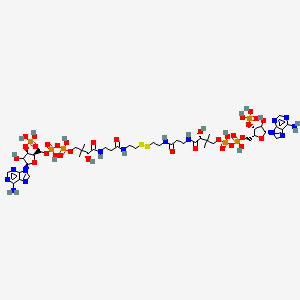
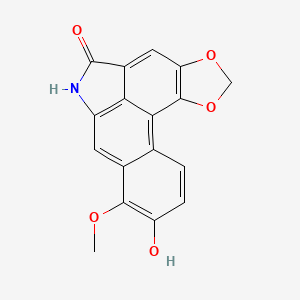
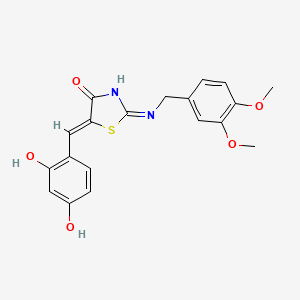

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

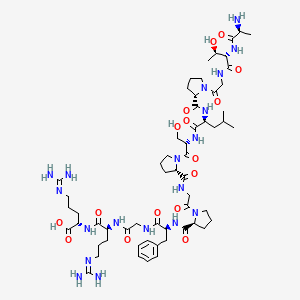

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
